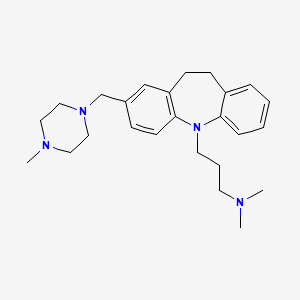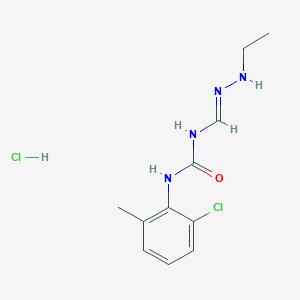![molecular formula C14H28OSi B14500669 (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane CAS No. 63830-88-6](/img/structure/B14500669.png)
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-tert-Butyl-1-oxaspiro[25]octan-2-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a spirocyclic oxaspiro ring system and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane typically involves the reaction of a suitable oxaspiro precursor with a trimethylsilyl reagent. One common method involves the use of tert-butyl lithium to deprotonate the oxaspiro precursor, followed by the addition of trimethylsilyl chloride to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The spirocyclic structure provides rigidity and unique steric properties, which can influence the compound’s behavior in biological and chemical systems.
類似化合物との比較
Similar Compounds
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(dimethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(ethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(phenyl)silane
Uniqueness
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane is unique due to its specific combination of a spirocyclic oxaspiro ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and material science.
特性
CAS番号 |
63830-88-6 |
|---|---|
分子式 |
C14H28OSi |
分子量 |
240.46 g/mol |
IUPAC名 |
(6-tert-butyl-1-oxaspiro[2.5]octan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C14H28OSi/c1-13(2,3)11-7-9-14(10-8-11)12(15-14)16(4,5)6/h11-12H,7-10H2,1-6H3 |
InChIキー |
HHIYUEHQPVNSDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2(CC1)C(O2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
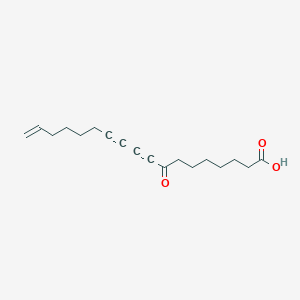
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
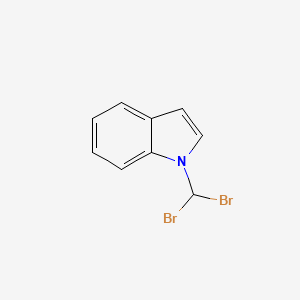
![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
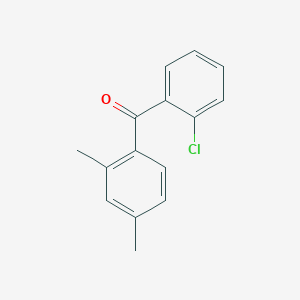

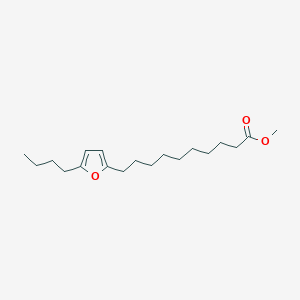
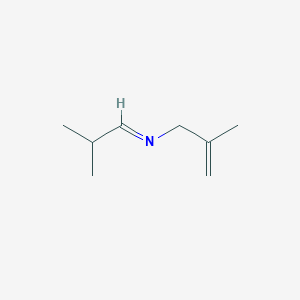
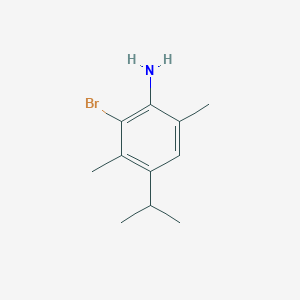
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

